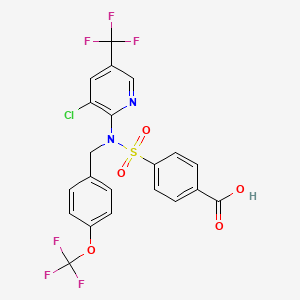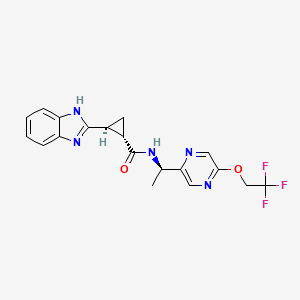
Éster t-butílico de S-acetil-PEG6
Descripción general
Descripción
“S-acetyl-PEG6-t-butyl ester” is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .
Molecular Structure Analysis
The molecular formula of “S-acetyl-PEG6-t-butyl ester” is C21H40O9S . It has a molecular weight of 468.6 g/mol . The structure contains a sulfur acetyl group and a t-butyl ester .Chemical Reactions Analysis
While specific chemical reactions involving “S-acetyl-PEG6-t-butyl ester” are not available, it’s known that the sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions .Physical And Chemical Properties Analysis
“S-acetyl-PEG6-t-butyl ester” has a molecular weight of 468.6 g/mol . Its boiling point is predicted to be 522.5±50.0 °C , and its density is predicted to be 1.094±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Investigación proteómica
“Éster t-butílico de S-acetil-PEG6” se utiliza en la investigación proteómica {svg_1}. La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones, modificaciones y localización de las proteínas.
Peguilación
Este compuesto es un enlace de PEG que contiene un grupo acetil de azufre y un éster t-butílico {svg_2}. La peguilación es el proceso de unión de las hebras del polímero PEG a moléculas, más típicamente péptidos, proteínas y fragmentos de anticuerpos, que pueden mejorar la seguridad y la eficacia de muchos agentes terapéuticos.
Formación del grupo tiol
El grupo acetil de azufre en “this compound” se puede desproteger para formar un grupo tiol {svg_3}. Los grupos tiol son importantes en la formación de enlaces disulfuro, que desempeñan un papel crucial en el plegamiento y la estabilidad de algunas proteínas.
Hidrólisis de ésteres
El éster t-butílico en el compuesto se puede eliminar en condiciones ácidas {svg_4}. Esta propiedad se puede utilizar en investigaciones relacionadas con la hidrólisis de ésteres, que es una reacción común en el metabolismo de los fármacos y la activación de los profármacos.
Mejora de la solubilidad
El enlace de PEG hidrófilo en “this compound” aumenta la solubilidad en agua de los compuestos en medios acuosos {svg_5}. Esto puede ser particularmente útil en la administración de fármacos, donde mejorar la solubilidad de los agentes terapéuticos puede mejorar su biodisponibilidad y eficacia.
Investigación de las propiedades dieléctricas
Los enlaces éster, como los de “this compound”, se han estudiado por su impacto en las propiedades dieléctricas de los polímeros {svg_6}. Esta investigación es particularmente relevante para las tecnologías de comunicación de alta frecuencia, donde el control de las propiedades dieléctricas es crucial.
Mecanismo De Acción
Target of Action
S-acetyl-PEG6-t-butyl ester, also known as S-acetyl-PEG6-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade.
Mode of Action
The mode of action of S-acetyl-PEG6-t-butyl ester involves the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . This is facilitated by the two different ligands in the PROTAC that are connected by the PEG-based linker. One ligand binds to the E3 ubiquitin ligase and the other to the target protein. This brings the target protein in close proximity to the E3 ligase, allowing the transfer of ubiquitin to the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of S-acetyl-PEG6-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When the target protein is ubiquitinated, it is recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides. This process regulates the levels of specific proteins within the cell, thereby controlling various cellular processes.
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, as water-soluble compounds are generally better absorbed and distributed within the body.
Result of Action
The result of the action of S-acetyl-PEG6-t-butyl ester is the selective degradation of the target protein . By reducing the levels of the target protein, the compound can modulate the cellular processes that the protein is involved in. The specific effects would depend on the function of the target protein.
Análisis Bioquímico
Biochemical Properties
The sulfur acetyl group in S-acetyl-PEG6-t-butyl ester can be deprotected to form a thiol group . This thiol group can interact with various enzymes and proteins, forming disulfide bonds. The t-butyl ester can be removed under acidic conditions .
Cellular Effects
The hydrophilic PEG linker in S-acetyl-PEG6-t-butyl ester increases the water solubility of compounds in aqueous media . This can influence cell function by facilitating the transport and distribution of these compounds within cells.
Molecular Mechanism
S-acetyl-PEG6-t-butyl ester exerts its effects at the molecular level through its interactions with biomolecules. The thiol group formed after deprotection of the sulfur acetyl group can form disulfide bonds with cysteine residues in proteins, potentially influencing protein structure and function .
Transport and Distribution
The hydrophilic PEG linker in S-acetyl-PEG6-t-butyl ester can facilitate its transport and distribution within cells
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMBKVRIKGHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130151 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1818294-39-1 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)



![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)
![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)
![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)
![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)